molecular formula C89H99Cl2N9O33 B10769960 Teicoplanin A2-5

Teicoplanin A2-5

Cat. No.: B10769960
M. Wt: 1893.7 g/mol
InChI Key: FHBQKTSCJKPYIO-NJAHZUARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teicoplanin A2-5 is a complex glycopeptide antibiotic and a key congener of the teicoplanin complex, primarily isolated from the actinomycete Actinoplanes teichomyceticus. This compound exerts its potent antibacterial activity by selectively binding to the D-alanyl-D-alanine terminus of cell wall precursor peptides, thereby effectively inhibiting the transglycosylation and transpeptidation steps essential for bacterial cell wall biosynthesis in Gram-positive bacteria. Its primary research value lies in its application as a critical tool for studying mechanisms of antibiotic action, bacterial resistance, particularly in Vancomycin-Resistant Enterococci (VRE), and the structure-activity relationships of lipoglycopeptides. Researchers utilize this compound in microbiological assays, pharmacokinetic studies due to its unique pharmacokinetic profile, and as a standard in analytical chemistry (e.g., HPLC, LC-MS) for the quantification and qualification of teicoplanin components. Its role extends to investigating novel strategies to overcome bacterial resistance, making it an indispensable reagent in the fields of infectious disease research and antibacterial drug discovery.

Properties

Molecular Formula

C89H99Cl2N9O33

Molecular Weight

1893.7 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1

InChI Key

FHBQKTSCJKPYIO-NJAHZUARSA-N

Isomeric SMILES

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Canonical SMILES

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Origin of Product

United States

Biosynthesis and Production in Actinoplanes Teichomyceticus

Biogenetic Origin of the Glycopeptide Core

The fundamental scaffold of teicoplanin, known as the aglycone, is a heptapeptide (B1575542). wikipedia.orgresearchgate.net This core is assembled from seven amino acids through a series of peptide and ether linkages, creating a distinctive four-ring structure. wikipedia.orgresearchgate.net Isotopic labeling studies using 1H and 13C nuclear magnetic resonance have revealed the origins of these constituent amino acids. Specifically, the amino acids 4-hydroxyphenylglycine (4-Hpg), 3-chloro-L-tyrosine (3-Cl-Tyr), and 3-chloro-β-hydroxytyrosine are derived from tyrosine, while 3,5-dihydroxyphenylglycine (3,5-Dpg) originates from acetate. wikipedia.org

The biosynthesis of this complex peptide backbone is not a ribosomal process. Instead, it is orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). researchgate.net The central steps involve the synthesis of the linear peptide precursor by the NRPS, followed by its cyclization into the characteristic four-ring system by cytochrome P450 monooxygenases. researchgate.netnih.gov

Pathways for Acyl Side Chain Elaboration in A2-5

The defining feature of Teicoplanin A2-5 is its unique acyl side chain, which is an iso-C11:0 fatty acid. nih.govpsu.edu The diversity of the acyl moieties across the five Teicoplanin A2 components is a direct result of the specific precursors available during fermentation. nih.gov These acyl chains, which can be linear or branched and typically consist of nine to twelve carbons, are believed to be derived from the β-oxidation of longer fatty acids present in the membrane pool of A. teichomyceticus. nih.gov

Influence of Fermentation Medium Components on Acyl Moiety Structure

The composition of the fermentation medium has a profound impact on the relative abundance of the different Teicoplanin A2 components. psu.edunih.gov For instance, the production of components with linear acyl chains is significantly enhanced by the addition of specific fatty acids or oils to the medium. psu.edu The production of T-A2-1, which has a linear C10:1 acyl group, is dependent on the presence of linoleate (B1235992) in the fermentation broth. nih.govpsu.edu Similarly, adding oleic acid esters can increase the yield of T-A2-3, which possesses a linear C10:0 acyl chain. nih.govpsu.eduresearchgate.net

Proposed β-Oxidation Degradation Pathways for Linear Acyl Chains

The linear acyl side chains of teicoplanin components are thought to originate from the β-oxidation degradation of C18 unsaturated fatty acids. nih.govpsu.eduresearchgate.net This metabolic pathway breaks down long-chain fatty acids into two-carbon units, which can then be utilized in the biosynthesis of the shorter acyl moieties. The observation that linoleic and oleic acids in the medium lead to an increase in teicoplanin components with C10 acyl chains supports this hypothesis. nih.govpsu.edu

Amino Acid Precursors for Branched-Chain Acyl Moieties (e.g., Valine, Isoleucine, Leucine)

The branched-chain acyl moieties of Teicoplanin A2-2, A2-4, and A2-5 are strongly influenced by the presence of specific amino acids in the fermentation medium, which serve as precursors for branched-chain fatty acids. nih.govpsu.edunih.gov The iso-C11:0 acyl side chain of this compound is specifically derived from the amino acid leucine (B10760876). nih.govpsu.edunih.gov The addition of leucine to the culture medium has been shown to increase the relative yield of this compound. nih.govpsu.eduresearchgate.net Similarly, valine and isoleucine act as precursors for the iso-C10:0 acyl moiety of T-A2-2 and the anteiso-C11:0 acyl moiety of T-A2-4, respectively. nih.govpsu.edunih.gov

Table 1: Influence of Amino Acid Precursors on Teicoplanin A2 Component Production

Amino Acid PrecursorCorresponding Teicoplanin A2 ComponentAcyl Side Chain Structure
ValineT-A2-2iso-C10:0
IsoleucineT-A2-4anteiso-C11:0
LeucineT-A2-5iso-C11:0

Enzymatic Machinery and Genetic Basis of Biosynthesis

The genetic blueprint for teicoplanin production in A. teichomyceticus is located within a large gene cluster spanning approximately 110 kilobases. nih.gov This cluster houses the genes encoding the enzymatic machinery required for the synthesis of the antibiotic. nih.gov Key among these are the genes for the non-ribosomal peptide synthetase (NRPS) enzymes that assemble the peptide core. researchgate.net The cluster also contains genes for several cytochrome P-450 monooxygenases, which are responsible for the oxidative cross-linking reactions that form the cyclic structure of the aglycone. researchgate.netnih.govnih.gov Additionally, genes for glycosyltransferases, which attach the sugar moieties, and an ABC transporter, likely involved in exporting the antibiotic, have been identified within this region. nih.gov

Biotechnological Approaches for Production Optimization and Analog Generation

Given the commercial importance of teicoplanin, significant efforts have been made to enhance its production through biotechnological methods. nih.gov Strain improvement through mutagenesis and selection has led to mutant strains of A. teichomyceticus with significantly higher productivity. google.com Fermentation process optimization, including the manipulation of medium composition and culture conditions, is another key strategy. nih.govresearchgate.net For instance, the addition of specific precursors to the fermentation broth can modulate the production of individual Teicoplanin A2 components, allowing for a more controlled synthesis of desired analogs. nih.govresearchgate.net Furthermore, genetic engineering techniques offer the potential to create novel teicoplanin analogs by modifying the biosynthetic genes, potentially leading to compounds with improved properties. nih.gov

Advanced Structural Characterization and Physicochemical Properties Relevant to Research

Detailed Chemical Structure of the Core Heptapeptide (B1575542) and Saccharide Moieties

The foundational structure of all teicoplanin A2 components is a complex aglycone, which consists of a heptapeptide backbone. This core is characterized by seven amino acids, many of which are non-proteinogenic and contribute to the molecule's unique, rigid, basket-like conformation. The aromatic side chains of the amino acids are cross-linked by ether bonds, creating a four-ring system. wikipedia.orgresearchgate.net The biosynthesis of this backbone involves nonribosomal peptide synthetases (NRPSs), which incorporate specific, and often modified, amino acids. wikipedia.org

The seven amino acids of the peptide core are numbered 1 through 7 from the N-terminus to the C-terminus. nih.gov The heptapeptide includes several non-standard amino acids, such as 4-hydroxyphenylglycine (4-Hpg), 3,5-dihydroxyphenylglycine (3,5-Dpg), and two chlorinated residues, 3-chloro-tyrosine (3-Cl-Tyr) and 3-chloro-β-hydroxytyrosine. wikipedia.org

Attached to this rigid peptide core are three distinct saccharide moieties, which are crucial for the molecule's solubility and interactions. nih.gov The specific points of glycosylation are:

An α-D-mannose group is attached to the phenolic oxygen of amino acid 7. nih.gov

An N-acetyl-β-D-glucosamine (GlcNAc) group is attached to the phenolic oxygen of amino acid 6. nih.govnih.gov

An N-acyl-β-D-glucosamine group is attached to the phenolic oxygen of amino acid 4. nih.gov

It is the acyl chain on this third sugar that differentiates the various components of the Teicoplanin A2 complex. wikipedia.org

Table 1: Core Structural Components of Teicoplanin A2
ComponentDescriptionAttachment Point (Amino Acid #)
Heptapeptide Core A seven-amino-acid backbone with extensive cross-linking, forming a rigid, four-ring aglycone structure. Contains non-proteinogenic amino acids like 4-Hpg, 3,5-Dpg, and 3-Cl-Tyr.N/A
α-D-Mannose A simple hexose (B10828440) sugar moiety.7
N-acetyl-β-D-glucosamine An acetylated aminosugar.6
N-acyl-β-D-glucosamine An aminosugar functionalized with a variable fatty acid side chain. This is the key point of differentiation for A2 components.4

Structural Differentiation of Teicoplanin A2-5 (and other A2 components) by Acyl Side Chain

The Teicoplanin A2 complex is a micro-heterogeneous mixture of five major, closely related lipoglycopeptides, designated A2-1 through A2-5. researchgate.netdrugbank.comapexbt.com These components share an identical glycopeptide core but are distinguished by the chemical structure of the fatty acyl side chain attached to the glucosamine (B1671600) moiety on amino acid 4. wikipedia.orgnih.gov These variations in the lipid tail impart different physicochemical properties to each component, most notably their polarity and lipophilicity. hilarispublisher.com

This compound is characterized by a 9-methyldecanoyl side chain, making it one of the more lipophilic and non-polar analogues in the complex. hilarispublisher.combioaustralis.com The structural variations among the five principal A2 components arise from the different fatty acid precursors available during their biosynthesis by Actinoplanes teichomyceticus. researchgate.net The specific structures of these side chains have been elucidated and are detailed below.

Table 2: Acyl Side Chain Differentiation of Teicoplanin A2 Components
ComponentAcyl Side Chain NameChemical Formula of Side Chain (R-CO-)Molar Mass ( g/mol )
Teicoplanin A2-1 8-MethylnonanoylC₁₀H₁₉O1877.6
Teicoplanin A2-2 n-DecanoylC₁₀H₁₉O1879.7
Teicoplanin A2-3 8-MethyldecanoylC₁₁H₂₁O1879.7
Teicoplanin A2-4 n-UndecanoylC₁₁H₂₁O1893.7
This compound 9-MethyldecanoylC₁₁H₂₁O1893.7

Data sourced from multiple references. nih.govresearchgate.netresearchgate.net

Conformational Studies and Solution-State Dynamics

The three-dimensional structure and flexibility of teicoplanin in solution are key determinants of its interaction with its biological target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors. drugbank.com Research using Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the solution-state conformation of the teicoplanin aglycone. researchgate.net

These studies reveal that teicoplanin possesses significant conformational flexibility. A critical aspect of its solution-state dynamics is the existence of an "open" and a "closed" conformation of the ligand-binding pocket. nih.gov In the absence of a ligand, the binding site can adopt a more open and flexible state. Upon binding to the D-Ala-D-Ala target, the molecule undergoes a conformational change to a "closed" state, wrapping around the ligand to form a stable complex. nih.gov This dynamic process is driven by the formation of five crucial hydrogen bonds between the teicoplanin backbone and the target peptide, effectively sequestering it. nih.gov

Self-Association Behavior in Aqueous Solutions

A defining physicochemical property of the Teicoplanin A2 components, including A2-5, is their propensity to self-associate in aqueous solutions. This behavior is primarily driven by the hydrophobic interactions of the lipophilic acyl side chains. nih.gov

Unlike the related glycopeptide vancomycin (B549263), which is known to form back-to-back, non-covalent dimers, teicoplanin does not dimerize in this manner. nih.gov Instead, its self-association is characterized by the formation of much larger, higher-order oligomers or micellar structures. nih.gov

Hydrodynamic studies, such as those using analytical ultracentrifugation, have shown that in aqueous buffer, Teicoplanin A2 exists in a monomer-oligomer equilibrium. researchgate.net At low concentrations, the monomeric form is prevalent. However, as the concentration increases above a certain threshold (e.g., >1 mg/mL), teicoplanin molecules assemble into large, globular macromolecular structures. These studies have identified stable oligomers corresponding to approximately 18 or 19 monomeric units (19-mers). nih.govresearchgate.net This process is reversible and concentration-dependent.

The self-association of teicoplanin has a complex influence on its antibacterial activity. The lipophilic acyl chain is thought to play a dual role. Firstly, it acts as an anchor, tethering the molecule to the bacterial cell membrane, thereby increasing its effective concentration near the site of peptidoglycan synthesis where its target, Lipid II, is located. nih.govshu.ac.uk

Molecular Mechanisms of Antimicrobial Action

Primary Target Interaction: D-Ala-D-Ala Binding

The foundational step in teicoplanin's antimicrobial activity is its direct and high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. patsnap.combiopharmanotes.comwikipedia.orgnih.gov This interaction is the cornerstone of its mechanism, preventing the proper assembly of the cell wall. medchemexpress.comnih.gov Teicoplanin A2-5, like other components of the teicoplanin complex, recognizes this specific dipeptide sequence, which is crucial for the structural integrity of the bacterial cell wall. nih.govnih.gov The binding affinity of teicoplanin for the Lys-D-Ala-D-Ala peptide is significant, with reported dissociation constant (Kd) values ranging from 40 to 630 nM. researchgate.net

The specific and stable interaction between teicoplanin and the D-Ala-D-Ala moiety is achieved through the formation of a precise hydrogen bonding network. nih.govnih.gov The teicoplanin molecule creates a concave binding pocket that embraces its target. nih.gov Crystallographic studies reveal that the peptide backbones of the antibiotic and the D-Ala-D-Ala ligand align in an antiparallel fashion, allowing for the formation of five distinct hydrogen bonds. nih.govacs.org This complex network firmly anchors the peptidoglycan precursor within the binding pocket, effectively neutralizing it. nih.gov The floor of this binding pocket is formed by interactions between the side chains of amino acids at the N- and C-termini of the teicoplanin core and an attached mannose sugar. nih.gov

Teicoplanin-Ligand Interaction Details Description
Binding Target C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors. nih.gov
Binding Conformation Teicoplanin's concave binding pocket envelops the target peptide. nih.gov
Key Bonds Five hydrogen bonds form between the antibiotic's peptide backbone and the ligand. nih.govacs.org
Structural Alignment The backbones of teicoplanin and the D-Ala-D-Ala ligand align antiparallelly. nih.gov

By binding to the D-Ala-D-Ala terminus, teicoplanin effectively sequesters the peptidoglycan precursor, removing it from the biosynthetic pathway. nih.govresearchgate.net This binding physically obstructs the precursor, preventing it from being accessed by the enzymes responsible for cell wall construction. patsnap.comyoutube.com This steric hindrance is a critical aspect of its inhibitory action. The antibiotic essentially "caps" the end of the growing peptidoglycan building block, rendering it unusable for subsequent polymerization and cross-linking steps. patsnap.comnih.gov The fatty acyl chain present in this compound is thought to anchor the antibiotic to the bacterial membrane, increasing its local concentration at the site of peptidoglycan synthesis and enhancing this sequestration effect. nih.govnih.gov

Inhibition of Cell Wall Synthesis Processes

The primary interaction with the D-Ala-D-Ala terminus directly leads to the comprehensive inhibition of the final stages of bacterial cell wall synthesis. biopharmanotes.comwikipedia.orgnih.govnih.gov Unable to incorporate new precursor units into the existing peptidoglycan mesh, the bacterium cannot maintain its structural integrity, particularly during growth and division, which ultimately results in cell lysis. patsnap.com

Transglycosylation is the enzymatic process responsible for polymerizing the sugar backbone of peptidoglycan, linking N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits. patsnap.com By binding to the D-Ala-D-Ala end of the lipid-linked precursor (Lipid II), teicoplanin inhibits the transglycosylase enzymes from adding new units to the growing glycan chain. patsnap.comnih.gov This blockade of polymerization is a direct consequence of the sequestration of the Lipid II substrate. patsnap.comnih.gov

Following transglycosylation, the transpeptidation step creates peptide cross-links between adjacent glycan chains, a process that confers strength and rigidity to the cell wall. patsnap.com Teicoplanin's binding to the D-Ala-D-Ala precursor also prevents this crucial cross-linking. patsnap.comwikipedia.orgnih.gov The terminal D-alanine residue is essential for the transpeptidase enzyme to recognize its substrate and catalyze the formation of the peptide bridge. By masking this site, teicoplanin effectively blocks the enzyme's action, leading to a weakened and defective cell wall. patsnap.comnih.gov

Inhibited Enzymatic Process Function Mechanism of Inhibition by this compound
Transglycosylation Polymerizes NAG and NAM subunits to form the glycan backbone. patsnap.comSequesters the Lipid II precursor, preventing its incorporation into the growing peptidoglycan chain. patsnap.comnih.gov
Transpeptidation Forms peptide cross-links between glycan chains, providing structural strength. patsnap.comMasks the D-Ala-D-Ala substrate, blocking the action of transpeptidase enzymes. patsnap.comwikipedia.org

A direct and measurable consequence of the inhibition of peptidoglycan polymerization is the intracellular buildup of precursor molecules. nih.govncats.io Specifically, the soluble precursor UDP-N-acetylmuramyl-pentapeptide accumulates within the bacterial cytoplasm. nih.govncats.ionih.gov This accumulation serves as a clear indicator that the synthesis of these precursors is unaffected, but their subsequent utilization in the polymerization process is blocked. ncats.io Furthermore, the inhibition of the transglycosylation step leads to a parallel accumulation of the lipid-bound intermediate at the cell membrane. nih.gov

Role of the Lipophilic Acyl Side Chain in Membrane Interactions

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus and is composed of five major lipoglycopeptide components, designated A2-1 through A2-5, and four minor components. nih.govdrugbank.cominnovareacademics.in All major components share the same peptide core but are distinguished by the structure of the lipophilic acyl side chain attached to an N-acyl-β-D-glucosamine residue. nih.govresearchgate.net this compound possesses the most non-polar of these side chains. nih.gov This lipophilic tail is fundamental to the antibiotic's mechanism, mediating its interaction with the bacterial cell membrane, which is a critical step in its antimicrobial action. nih.govnih.gov

Research indicates the fatty-acyl group serves to anchor the antibiotic to the bacterial membrane. nih.gov This anchoring increases the local concentration of teicoplanin at the site of peptidoglycan synthesis, a crucial process for maintaining the bacterial cell wall. nih.gov The interaction is primarily driven by the hydrophobic nature of the lipid chain, which facilitates its insertion into the lipid bilayer of the bacterial cell membrane. nih.gov

Table 1: Major Components of Teicoplanin A2 Complex and their Side Chains

Component Side Chain (R Group) Molar Mass (g/mol)
Teicoplanin A2-1 (Z)-4-decenoyl 1877.6
Teicoplanin A2-2 8-methylnonanoyl 1879.7
Teicoplanin A2-3 n-decanoyl 1879.7
Teicoplanin A2-4 8-methyldecanoyl 1893.7
This compound 9-methyldecanoyl 1893.7

Data sourced from multiple studies. nih.gov

Interaction with Bacterial Cell Membrane Components (e.g., Lipid II)

The primary molecular target of teicoplanin is Lipid II, a precursor molecule essential for the synthesis of the bacterial cell wall. nih.govresearchgate.net Teicoplanin functions by inhibiting the polymerization of peptidoglycan, the main structural component of the cell wall in Gram-positive bacteria. drugbank.compatsnap.com It achieves this by binding with high affinity to the D-Alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide portion of Lipid II. nih.govinnovareacademics.inpatsnap.com This sequestration of the Lipid II precursor prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction. nih.govpatsnap.com

The lipophilic acyl side chain of this compound plays a pivotal role in this interaction. It is proposed that the fatty acid tail inserts into the bacterial cell membrane, anchoring the antibiotic at the cell surface where Lipid II is located. nih.govresearchgate.net This membrane anchoring is thought to bring the glycopeptide portion of the antibiotic into close proximity with its target, the nascent peptidoglycan chain, facilitating the binding to the D-Ala-D-Ala sequence. researchgate.net Unlike vancomycin (B549263), which forms a dimer to bind its target, teicoplanin interacts with its ligand as a monomer, a characteristic influenced by the steric hindrance from its acyl chain. innovareacademics.innih.gov The binding involves the formation of five hydrogen bonds between the antibiotic's peptide backbone and the Lipid II precursor. nih.govresearchgate.net

Bacterial resistance to teicoplanin can emerge through the alteration of this target site. nih.gov Resistant strains, particularly Enterococci, modify the peptidoglycan precursor's terminus from D-Ala-D-Ala to D-Ala-D-Lactate, which significantly reduces the binding affinity of glycopeptide antibiotics. nih.govnih.gov

Influence on Membrane Integrity

The primary mechanism of teicoplanin is the inhibition of cell wall synthesis, which indirectly but critically compromises the integrity of the bacterial cell. patsnap.com The bacterial cell wall is essential for providing structural support and protecting the cell from osmotic lysis. patsnap.com By binding to Lipid II and preventing peptidoglycan polymerization, teicoplanin effectively halts the synthesis and repair of the cell wall. drugbank.compatsnap.com

This disruption of cell wall construction leads to the formation of a weakened, defective cell wall. patsnap.com Consequently, the bacterium is unable to maintain its structural integrity and becomes highly susceptible to the internal osmotic pressure. patsnap.com This imbalance ultimately results in cell lysis and death. patsnap.com The role of the this compound lipophilic side chain is crucial in initiating this cascade; by anchoring the molecule to the membrane, it ensures the efficient inhibition of the cell wall synthesis machinery, which is the direct cause of the loss of structural integrity. nih.govresearchgate.net

Positioning of the Antibiotic for Target Binding

The lipophilic acyl side chain is instrumental in correctly positioning the teicoplanin molecule for effective binding to its target. nih.gov The hydrophobic lipid chain is understood to interact with and anchor the antibiotic to the bacterial membrane, positioning it adjacent to the site of peptidoglycan synthesis. nih.govnih.gov This localization significantly increases the effective concentration of the antibiotic at its site of action. nih.gov

Structural studies have revealed that the fatty-acyl chain is located on the convex face of the curved teicoplanin molecule. nih.gov This specific orientation has a significant steric effect, preventing the formation of the back-to-back dimers that are characteristic of other glycopeptide antibiotics like vancomycin. innovareacademics.innih.gov Therefore, teicoplanin acts as a monomer at the membrane surface. nih.gov This monomeric binding, facilitated by the membrane-anchoring acyl chain, allows teicoplanin to efficiently embrace its Lys-d-Ala-d-Ala target within a concave binding pocket. nih.gov The antibiotic wraps around its ligand, a process stabilized by five hydrogen bonds and multiple van der Waals interactions, effectively sequestering the peptidoglycan precursor and inhibiting cell wall synthesis. nih.govresearchgate.net

Table 2: Summary of Molecular Interactions

Interacting Component Role of Lipophilic Acyl Chain Consequence of Interaction
Bacterial Cell Membrane Anchors the antibiotic via hydrophobic interactions. Increases local concentration of teicoplanin at the site of action.
Lipid II Positions the antibiotic for binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor. Inhibition of transglycosylation and transpeptidation, halting cell wall synthesis.
Teicoplanin Molecule Sterically hinders the formation of back-to-back dimers. Promotes monomeric binding to the target site on the cell membrane.

This table summarizes the key roles of the lipophilic acyl side chain in the antimicrobial action of this compound. nih.govnih.govresearchgate.netpatsnap.com

Mechanisms of Bacterial Resistance to Teicoplanin A2 5

Target Site Modification

The primary mechanism of action for teicoplanin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby inhibiting cell wall synthesis. patsnap.cominnovareacademics.innih.gov Consequently, the most effective resistance strategy involves modifying this target site to reduce the drug's binding affinity.

A fundamental mechanism of high-level resistance to teicoplanin involves the substitution of the terminal D-Ala of the peptidoglycan precursor with either D-lactate (D-Lac) or D-serine (D-Ser). nih.govnih.gov This results in the formation of depsipeptides, D-alanyl-D-lactate (D-Ala-D-Lac), or altered dipeptides, D-alanyl-D-serine (D-Ala-D-Ser), at the C-terminus of the cell wall precursors. nih.govfrontiersin.org The production of these modified precursors is a hallmark of acquired glycopeptide resistance in bacteria such as enterococci. nih.gov In VanA, VanB, and VanD type resistance, the precursors terminate in D-Ala-D-Lac, while in VanC, VanE, and VanG types, they end in D-Ala-D-Ser. nih.gov

The structural alteration of the peptidoglycan precursor terminus has a profound impact on the binding affinity of teicoplanin. The replacement of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac eliminates a crucial hydrogen bond interaction with the antibiotic. pnas.org This single change leads to a drastic reduction in the binding affinity of glycopeptide antibiotics. For instance, the affinity of vancomycin (B549263), a related glycopeptide, for D-Ala-D-Lac is approximately 1,000 times lower than its affinity for D-Ala-D-Ala. frontiersin.orgpnas.orgnih.gov The substitution with D-Ala-D-Ser also reduces binding affinity, though to a lesser extent, by introducing steric hindrance. nih.gov This diminished affinity prevents teicoplanin from effectively inhibiting cell wall synthesis, allowing the bacterium to survive and proliferate.

Table 1: Impact of Target Site Modification on Glycopeptide Binding Affinity
Precursor TerminusModificationEffect on Binding AffinityAssociated Resistance Phenotypes
D-Ala-D-AlaNone (Susceptible)HighSusceptible
D-Ala-D-LacReplacement of terminal D-Ala with D-Lac~1000-fold reduction frontiersin.orgpnas.orgnih.govVanA, VanB, VanD nih.gov
D-Ala-D-SerReplacement of terminal D-Ala with D-SerReduced affinity due to steric hindrance nih.govVanC, VanE, VanG nih.gov

Genetic Determinants of Resistance (van Gene Clusters)

The modification of the cell wall precursor is not a random event but is orchestrated by a set of specific genes organized into clusters, commonly referred to as van gene clusters. These clusters are often located on mobile genetic elements like transposons, facilitating their spread among bacteria. pnas.orgpsu.edu

Several families of van gene clusters have been identified, with vanA and vanB being the most clinically significant. asm.orgnih.gov

vanA: The vanA gene cluster confers high-level, inducible resistance to both teicoplanin and vancomycin. psu.eduasm.orgivami.com Expression of the vanA genes is induced by the presence of either of these glycopeptides. researchgate.netresearchgate.net

vanB: The vanB gene cluster typically confers inducible resistance to vancomycin, but the bacteria remain susceptible to teicoplanin. psu.edunih.govnih.gov This is because teicoplanin is not an effective inducer of the vanB operon. nih.govasm.orgnih.gov

Other less common van gene clusters include vanD, which confers moderate resistance to both vancomycin and teicoplanin, and vanC, vanE, and vanG, which are associated with resistance to vancomycin but susceptibility to teicoplanin due to the production of D-Ala-D-Ser precursors. nih.govnih.govoup.com

The expression of the resistance genes within the van clusters is tightly controlled by a two-component regulatory system, typically comprising the sensor kinase VanS and the response regulator VanR . pnas.orgasm.orgresearchgate.net

VanS: This is a membrane-bound sensor protein that detects the presence of a glycopeptide antibiotic in the extracellular environment. psu.eduresearchgate.net

VanR: This is a cytoplasmic response regulator. psu.eduresearchgate.net

In the presence of an inducing antibiotic, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR. researchgate.net Phosphorylated VanR then acts as a transcriptional activator, binding to promoter regions and initiating the expression of the downstream resistance genes (vanH, vanA/vanB, vanX). nih.govasm.orgresearchgate.net In the absence of the antibiotic, VanS can act as a phosphatase, keeping VanR in an inactive, dephosphorylated state, thus preventing the expression of resistance genes. researchgate.net

The reprogramming of cell wall synthesis is carried out by the protein products of several key genes within the van cluster. nih.govpnas.org

vanH: This gene encodes a dehydrogenase that converts pyruvate (B1213749) into D-lactate. nih.govfrontiersin.org This provides the necessary substrate for the synthesis of the D-Ala-D-Lac depsipeptide.

vanA/vanB: These genes encode a ligase that catalyzes the formation of the D-Ala-D-Lac ester bond (in VanA and VanB types) or the D-Ala-D-Ser peptide bond. nih.govfrontiersin.orgpnas.org This is the central step in creating the modified precursor.

vanX: This gene encodes a D,D-dipeptidase that specifically hydrolyzes the normal D-Ala-D-Ala dipeptides produced by the host's regular cell wall synthesis pathway. nih.govpnas.orgnih.gov By eliminating the susceptible target, VanX ensures that only the modified, resistance-conferring precursors are incorporated into the peptidoglycan. pnas.org

vanY: This gene encodes a D,D-carboxypeptidase that can cleave the terminal D-Ala from peptidoglycan precursors that have not been successfully modified. This contributes to a higher level of resistance by further reducing the number of available binding sites for the antibiotic. researchgate.net

Table 2: Key Genes in Teicoplanin Resistance and Their Functions
GeneProtein FunctionRole in Resistance
vanSSensor Kinase asm.orgresearchgate.netDetects glycopeptides and initiates the signaling cascade for resistance gene expression. researchgate.net
vanRResponse Regulator asm.orgresearchgate.netWhen phosphorylated by VanS, it activates the transcription of resistance genes. researchgate.net
vanHDehydrogenase nih.govfrontiersin.orgSynthesizes D-lactate from pyruvate, providing the substrate for the modified precursor. nih.govfrontiersin.org
vanA/vanBLigase nih.govfrontiersin.orgpnas.orgForms the D-Ala-D-Lac or D-Ala-D-Ser bond, creating the altered peptidoglycan precursor. nih.govfrontiersin.orgpnas.org
vanXD,D-dipeptidase nih.govpnas.orgnih.govHydrolyzes the normal D-Ala-D-Ala dipeptides, eliminating the antibiotic's target. nih.govpnas.orgnih.gov
vanYD,D-carboxypeptidase researchgate.netRemoves terminal D-Ala from precursors, further reducing antibiotic binding sites. researchgate.net

Horizontal Gene Transfer and Spread of Resistance

The primary mechanism for the rapid dissemination of high-level teicoplanin resistance is horizontal gene transfer (HGT). This process allows for the movement of genetic material between bacteria, often across species and genera, primarily through mobile genetic elements such as plasmids and transposons. nih.govyoutube.com

The most well-characterized transferable resistance determinant is the vanA gene cluster . mcmaster.caresearchgate.net This cluster confers inducible, high-level resistance to both vancomycin and teicoplanin. mcmaster.canih.gov The vanA operon can be located on conjugative plasmids, which facilitate its transfer from resistant organisms, like enterococci, to susceptible ones, including Staphylococcus aureus. nih.govmcmaster.ca The emergence of vancomycin-resistant S. aureus (VRSA) is a direct result of the transfer of the vanA-containing transposon from enterococci. researchgate.net

The key genes within the vanA cluster orchestrate a modification of the antibiotic's target. mdpi.comresearchgate.net They direct the synthesis of peptidoglycan precursors that terminate in D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-alanyl-D-alanine (D-Ala-D-Ala). mdpi.comresearchgate.netpatsnap.com This substitution significantly reduces the binding affinity of teicoplanin to its target, rendering the antibiotic ineffective. mdpi.comnih.gov The ease with which these resistance genes can be transferred highlights the dynamic nature of bacterial evolution and the challenge of maintaining the efficacy of last-resort antibiotics. youtube.comyoutube.com

Table 1: Key Gene Components of the vanA Operon and Their Functions

GeneProteinFunction in Resistance
vanRVanRTranscriptional activator (Response regulator of a two-component system)
vanSVanSMembrane-associated sensor kinase that detects glycopeptides
vanHVanHD-lactate dehydrogenase; reduces pyruvate to D-lactate
vanAVanALigase; synthesizes the D-Ala-D-Lac depsipeptide
vanXVanXD,D-dipeptidase; hydrolyzes D-Ala-D-Ala dipeptides, removing the high-affinity antibiotic target
vanYVanYD,D-carboxypeptidase; removes terminal D-Ala residues from peptidoglycan precursors
vanZVanZConfers low-level teicoplanin resistance, function not fully elucidated

Source: Data compiled from multiple sources. mcmaster.canih.govresearchgate.net

Resistance Mechanisms in Glycopeptide-Producing Organisms (Self-Protection)

It is widely believed that the resistance mechanisms found in pathogenic bacteria originated from the antibiotic-producing microorganisms themselves. nih.govmdpi.comresearchgate.netnih.gov These organisms, such as the teicoplanin producer Actinoplanes teichomyceticus, must have innate self-protection strategies to avoid suicide. mdpi.comoup.com

Actinoplanes teichomyceticus possesses a set of van-like genes within its teicoplanin biosynthetic gene cluster (tcp). oup.comnih.govoup.com Similar to the resistance determinants in pathogenic bacteria, these genes mediate the synthesis of modified cell wall precursors. nih.gov Analysis of the peptidoglycan precursors in A. teichomyceticus reveals the presence of UDP-muramyl-pentadepsipeptide ending in D-Ala-D-Lac, with no detectable precursors ending in the standard D-Ala-D-Ala. nih.gov This indicates that the organism constitutively remodels its cell wall to prevent the binding of the teicoplanin it produces. nih.gov

Studies on other glycopeptide producers, such as the A47934 producer Streptomyces toyocaensis and the vancomycin producer Amycolatopsis orientalis, have identified homologous vanHAX gene clusters. nih.gov The disruption of the vanA-like gene in S. toyocaensis resulted in increased sensitivity to glycopeptides, providing direct evidence for the role of these genes in self-resistance. oup.com These findings support the hypothesis that glycopeptide-producing actinomycetes are the evolutionary origin of the resistance genes now found in clinical pathogens. mdpi.comnih.gov

Table 2: Comparison of Self-Resistance in Glycopeptide Producers

OrganismAntibiotic ProducedKey Resistance GenesMechanism
Actinoplanes teichomyceticusTeicoplaninvan-like genes within tcp clusterSynthesis of peptidoglycan precursors ending in D-Ala-D-Lac
Streptomyces toyocaensisA47934van-like genes (homologs of vanH, vanA, vanX)Synthesis of peptidoglycan precursors ending in D-Ala-D-Lac
Amycolatopsis orientalisVancomycinvan-like genes (homologs of vanH, vanA, vanX)Synthesis of peptidoglycan precursors ending in D-Ala-D-Lac
Streptomyces coelicolor(Non-producer model)vanRSJKHAX gene clusterExpresses resistance to vancomycin; teicoplanin resistance mediated by vanJ

Source: Data compiled from multiple sources. nih.govnih.govnih.govoup.comasm.org

Emerging and Unconventional Resistance Pathways (e.g., Cell Wall Thickening)

Beyond the acquisition of van genes, bacteria can develop resistance to teicoplanin through alternative, often more subtle, mechanisms. These pathways typically result in low to intermediate levels of resistance and are often associated with mutations in genes involved in cell wall metabolism and regulation. mdpi.cominnovareacademics.in

A prominent unconventional resistance mechanism, particularly in Staphylococcus aureus and coagulase-negative staphylococci (CoNS), is the thickening of the bacterial cell wall . mdpi.comnih.govnih.govasm.orgnih.govmicrobiologyresearch.org Strains with decreased teicoplanin susceptibility often exhibit significantly thicker cell walls compared to their susceptible counterparts. nih.govmicrobiologyresearch.orgsnf.ch This adaptation is thought to create a "trapping" effect. nih.gov The increased layers of peptidoglycan provide an abundance of D-Ala-D-Ala binding sites that sequester the antibiotic molecules far from their ultimate target: the site of active cell wall synthesis at the cytoplasmic membrane. mdpi.comnih.gov This effectively reduces the concentration of the drug that reaches the critical location required to inhibit growth.

This phenotype, often termed glycopeptide-intermediate S. aureus (GISA), is not conferred by HGT but arises from a series of cumulative mutations in various regulatory genes. mdpi.comfrontiersin.org Two-component systems like walKR and graSR have been implicated in modulating cell wall metabolism and contributing to this resistance phenotype. nih.govfrontiersin.org While this mechanism does not provide the high-level resistance of the vanA operon, it presents a significant clinical challenge as it can develop during therapy and is often difficult to detect with standard susceptibility testing methods. nih.govnih.gov

Table 3: Characteristics of Cell Wall Thickening Resistance

FeatureDescription
Organism Primarily Staphylococcus aureus (GISA/hGISA) and Coagulase-Negative Staphylococci (CoNS)
Resistance Level Low to Intermediate
Genetic Basis Cumulative mutations in regulatory genes (e.g., walKR, graSR, pbp2) affecting cell wall metabolism. Not typically acquired via HGT.
Phenotypic Change Significant increase in the thickness of the peptidoglycan layer of the cell wall.
Proposed Mechanism "Trapping" or "clogging" of the outer cell wall layers with antibiotic molecules, preventing them from reaching the cytoplasmic membrane where cell wall synthesis occurs.

Source: Data compiled from multiple sources. mdpi.comnih.govasm.orgnih.govfrontiersin.orgbiorxiv.org

Chemical Synthesis, Structural Modification, and Structure Activity Relationships Sar

Synthetic Methodologies for Teicoplanin A2-5 and its Analogs

The total chemical synthesis of teicoplanin is a formidable challenge due to the molecule's intricate structure, which includes a heptapeptide (B1575542) backbone, multiple stereocenters, and complex glycosylation patterns. nih.gov Research has primarily focused on the synthesis of the teicoplanin aglycon, the core peptide structure devoid of its sugar moieties. nih.govresearchgate.net

Key achievements in this area include a second-generation total synthesis that was shorter, more convergent, and highly diastereoselective, accomplished in 22 steps. nih.gov A critical step in these synthetic routes involves the sequential macrocyclization to form the characteristic ring systems of the glycopeptide core. nih.govresearchgate.net For instance, one approach involved the formation of the 16-membered DE ring via a nucleophilic aromatic substitution, followed by a 14-membered FG ring closure through macrolactamization. nih.gov An improved second-generation synthesis altered the order of these ring closures to enhance efficiency and stereoselectivity. nih.govresearchgate.net

Despite these synthetic achievements, the total synthesis of the complete teicoplanin molecule is exceedingly complex and not commercially viable for production. researchgate.netgoogle.com Consequently, the industrial production of teicoplanin relies exclusively on the fermentation of the microorganism Actinoplanes teichomyceticus. researchgate.netgoogle.com

Semisynthetic Approaches and Derivative Generation

Semisynthesis, which involves the chemical modification of the naturally produced teicoplanin, is the principal strategy for generating analogs and new derivatives. nih.gov These approaches often begin with the teicoplanin complex or its derivatives, such as the teicoplanin pseudoaglycone, which is obtained by hydrolytically removing the N-acylated glucosamine (B1671600) moiety. nih.govmdpi.comnih.gov This process yields a single, uniform starting material from the natural mixture of A2 components. mdpi.comnih.gov

A variety of chemical modifications have been explored to enhance teicoplanin's properties:

Amide Derivatives: Semisynthetic amide derivatives have been created from the teicoplanin A2 complex and its aglycone. nih.gov Compounds such as MDL 62873, an amide derivative of the A2-2 component, have demonstrated greater potency than the parent teicoplanin, particularly against staphylococci. nih.gov

Lipophilic and Perfluoroalkyl Conjugates: Attaching hydrophobic side chains, including lipophilic groups or perfluoroalkyl chains, to the N-terminus of the peptide core has been a successful strategy. nih.govresearchgate.net These modifications can enhance antiviral and antibacterial activities by improving interactions with cell membranes. nih.govresearchgate.net

Guanidino Derivatives: The introduction of highly basic guanidino groups to the peptide core has been shown to confer excellent activity against glycopeptide-resistant bacteria, including staphylococci and enterococci. researchgate.net

Dimeric Derivatives: To enhance binding affinity and overcome resistance, covalent dimers of teicoplanin have been synthesized. mdpi.comnih.gov These molecules are created by linking two teicoplanin monomers together, which can improve activity against resistant strains like vancomycin-resistant enterococci (VRE). mdpi.comnih.gov

Site-Selective Modifications: Advanced chemical methods have been developed to achieve site-selective alterations of the teicoplanin structure. nih.gov Techniques such as controlled bromination of specific aromatic rings on the glycopeptide core, followed by metal-catalyzed cross-coupling reactions, enable the creation of a diverse range of analogs not accessible through other means. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies

The antibacterial activity of teicoplanin fundamentally relies on its glycopeptide core. creative-proteomics.com This heptapeptide scaffold forms a unique, rigid, and concave binding pocket that specifically recognizes and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a crucial precursor in bacterial cell wall biosynthesis. nih.govcreative-proteomics.comnih.gov

Structural studies have elucidated the precise mechanism of this interaction. nih.gov The binding is primarily mediated by a network of five crucial hydrogen bonds that form between the peptide backbone of the teicoplanin core and the D-Ala-D-Ala motif of the ligand. nih.gov The teicoplanin molecule wraps around its target, sequestering it and shielding it from the solvent. nih.gov This binding event physically obstructs the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby inhibiting the formation of a stable cell wall and leading to bacterial cell death. nih.govcreative-proteomics.com The flexibility observed in the peptide backbone of the core is also significant for effective ligand recognition and binding. nih.gov

The Teicoplanin A2 complex consists of five major components (A2-1 to A2-5) that share an identical glycopeptide core but differ in the structure of the N-acyl side chain attached to one of the glucosamine sugar moieties. nih.govwikipedia.orgresearchgate.net The specific structure of this fatty acid chain is determined by the availability of amino acid precursors during the fermentation process. nih.gov this compound, for example, possesses an iso-C11:0 acyl moiety, the biosynthesis of which is enhanced by the presence of leucine (B10760876) in the fermentation medium. nih.gov

Acyl Side Chains of Teicoplanin A2 Components
Teicoplanin ComponentAcyl Side Chain StructureChemical Name
Teicoplanin A2-1(Z)-dec-4-enoylC10:1
Teicoplanin A2-28-methylnonanoyliso-C10:0
Teicoplanin A2-3decanoyln-C10:0
Teicoplanin A2-49-methyldecanoylanteiso-C11:0
This compound8-methyl-decanoyliso-C11:0

The D-mannose residue, attached to the C-terminal amino acid (residue 7), folds back to interact with the N-terminal end of the antibiotic, helping to form the floor of the D-Ala-D-Ala binding pocket. nih.gov

The N-acyl-β-D-glucosamine , attached to residue 4, is particularly crucial. This is the sugar that bears the variable fatty acid tail. The sugar itself provides additional shielding to the bound ligand, making van der Waals contact with the C-terminal D-Ala residue. nih.gov Its orientation is critical; a rotation of this sugar could place the bulky acyl group over the binding site, thereby interfering with ligand binding. nih.gov

The N-acetyl-β-D-glucosamine is attached to residue 6.

The sugar units are also primary targets for chemical modification in the generation of novel derivatives. Controlled acid hydrolysis can selectively remove sugar units to produce the teicoplanin pseudoaglycone or the full aglycone, which serve as versatile platforms for semisynthesis. acs.org Furthermore, advanced methods have been developed for the site-selective chemical modification, such as phosphorylation, of the individual sugar units, opening new avenues for SAR studies and the development of novel probes and derivatives. acs.org

Design and Development of Novel Glycopeptide Derivatives with Improved Properties

The design and development of novel teicoplanin derivatives are driven by the need to overcome growing antibiotic resistance and to improve the therapeutic profile of the parent molecule. Research efforts focus on enhancing potency against resistant strains, broadening the spectrum of activity, and improving pharmacokinetic properties.

Key strategies and outcomes include:

Overcoming Resistance: A major goal is to develop derivatives active against vancomycin-resistant strains (e.g., VRE and VRSA). Modifications such as the addition of bulky, hydrophobic groups to the sugar moieties or the creation of teicoplanin dimers have proven effective. mdpi.comnih.govacs.org Dimeric derivatives, for instance, can exhibit enhanced binding to the altered D-Ala-D-Lac cell wall precursors present in VanA-type resistant bacteria. mdpi.comnih.gov Dalbavancin, a clinically used semisynthetic lipoglycopeptide, is a successful example derived from a teicoplanin-like scaffold, featuring modifications that confer potent activity against resistant pathogens. acs.org

Enhancing Potency: Simple modifications, such as converting the carboxyl group to an amide, have yielded derivatives with significantly increased potency (up to 16-fold) against susceptible Gram-positive bacteria like staphylococci. nih.gov

Expanding the Spectrum of Activity: A significant recent development is the creation of teicoplanin derivatives with dual functionality. By attaching specific lipophilic or perfluoroalkyl side chains, researchers have developed compounds that retain potent antibacterial activity while also gaining antiviral activity against pathogens such as coronaviruses and influenza viruses. nih.govnih.govresearchgate.net These dual-action agents represent a promising strategy for managing complex infections. nih.gov

Improving Pharmacokinetics: The long acyl side chain of teicoplanin contributes to its long plasma half-life. nih.gov Modifications to this chain are explored not only to enhance potency but also to fine-tune the drug's pharmacokinetic profile.

These targeted modifications, guided by detailed SAR and structural studies, continue to yield novel glycopeptide derivatives with improved properties, ensuring that the teicoplanin scaffold remains a vital platform in the fight against infectious diseases. nih.gov

Strategies for Overcoming Resistance through Structural Modification

The emergence of bacterial resistance to glycopeptide antibiotics, including teicoplanin, poses a significant challenge in clinical settings. The primary mechanism of resistance in enterococci involves the alteration of the antibiotic's target site within the bacterial cell wall precursors. nih.govnih.gov Specifically, the terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety is replaced with D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces the binding affinity of teicoplanin to its target. nih.govpatsnap.com To counteract this, research has focused on the strategic structural modification of the teicoplanin molecule to restore or enhance its antibacterial efficacy against resistant strains, such as Vancomycin-Resistant Enterococci (VRE).

A key strategy involves the semisynthesis of novel teicoplanin derivatives, often starting from the teicoplanin pseudoaglycon (the core peptide structure lacking the N-acyl-β-D-glucosamine moiety). The goal of these modifications is to create analogues with improved activity against resistant pathogens. nih.gov One of the most effective approaches has been the introduction of hydrophobic substituents. nih.gov Derivatives featuring a hydrophobic group have demonstrated significantly greater activity against both glycopeptide-sensitive and glycopeptide-resistant bacteria. nih.gov This enhanced activity is believed to be related to the molecule's ability to anchor to the bacterial membrane, increasing its local concentration at the site of peptidoglycan synthesis. researchgate.net

Research into a series of ten analogues of a teicoplanin pseudoaglycon derivative aimed to optimize activity against VanA-type VRE. nih.gov In these studies, one of the newly synthesized derivatives exhibited markedly superior activity compared to the parent compound, with in vitro Minimum Inhibitory Concentrations (MICs) that were comparable to oritavancin against the tested VRE strains. nih.gov

Another successful modification involves the attachment of perfluoroalkyl chains to the teicoplanin pseudoaglycon. These modifications create derivatives with dual hydrophobic and lipophobic properties. nih.gov Perfluorobutylated derivatives of the teicoplanin pseudoaglycone, for instance, have shown excellent antibacterial activity against a range of Gram-positive bacteria, including vancomycin- and teicoplanin-resistant strains. nih.govresearchgate.net This approach highlights a promising pathway for developing glycopeptide analogues that can bypass common resistance mechanisms.

The structure-activity relationships (SAR) derived from these studies underscore the importance of the substituent attached to the glycopeptide core. The data indicates that modifying the periphery of the molecule, particularly with hydrophobic moieties, is a viable strategy to overcome target-site alterations in resistant bacteria.

Research Findings on Modified Teicoplanin Derivatives

Derivative ClassStructural ModificationTarget Organism (Resistance Type)Key Finding
Teicoplanin Pseudoaglycon AnaloguesSynthesis of ten new analogues from the pseudoaglycon. nih.govVancomycin-Resistant Enterococci (VRE) (VanA-type). nih.govOne derivative showed significantly superior activity, with MICs comparable to oritavancin. nih.gov
Hydrophobic Teicoplanin DerivativesAddition of various hydrophobic substituents to the core structure. nih.govGlycopeptide-resistant strains. nih.govDerivatives with hydrophobic groups were generally found to be significantly more active. nih.gov
Perfluoroalkyl Teicoplanin DerivativesAttachment of perfluorobutyl and perfluorooctyl moieties to the teicoplanin pseudoaglycone. nih.govVancomycin- and Teicoplanin-resistant Gram-positive bacteria. researchgate.netPerfluorobutylated derivatives displayed excellent antibacterial activity against resistant strains. nih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), have become the gold standard for the analysis of teicoplanin components. frontiersin.org These methods offer high sensitivity, specificity, and the ability to resolve the complex mixture into its individual constituents. frontiersin.orgfrontiersin.org

LC-MS/MS methods have been developed to specifically quantify the five major components of teicoplanin: A2-1, A2-2, A2-3, A2-4, and A2-5. nih.govresearchgate.net These techniques are capable of distinguishing between the components based on their slight differences in mass-to-charge ratio (m/z). researchgate.net For instance, a distinction between A2-1, the A2-2/A2-3 pair, and the A2-4/A2-5 pair is possible due to their different m/z values. researchgate.net In many analytical applications, the total teicoplanin concentration is determined by summing the concentrations of these individual components. researchgate.netuzh.ch

Research has established specific m/z values for the quantification of each component using extracted ion chromatograms. A high-resolution LC-MS method used the following calculated exact masses for doubly charged formic acid adducts: m/z 960.76880 for teicoplanin A2-1, m/z 961.77594 for A2-2 and A2-3, and m/z 968.78412 for A2-4 and A2-5. uzh.ch Another study utilizing an Agilent 6470B triple quadrupole mass spectrometer identified different precursor ions for the components. frontiersin.org

Table 1: Mass Spectrometry Parameters for Teicoplanin A2 Components frontiersin.org
Compound NameMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
Teicoplanin A2-1C88H95Cl2N9O33939.9316.2
Teicoplanin A2-2 and A2-3C88H97Cl2N9O33940.3316.3
Teicoplanin A2-4 and A2-5C89H99Cl2N9O33947.7330.1

These LC-MS/MS methods have been successfully applied to quantify teicoplanin components in various biological and environmental samples, including human plasma, serum, and environmental water. frontiersin.orgoup.comnih.gov

The development and validation of UPLC-MS/MS assays for teicoplanin components are critical for ensuring reliable and reproducible results in research settings. oup.comresearchgate.net Validation is typically performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). unesp.br Key validation parameters include linearity, precision, accuracy, selectivity, recovery, and the limits of detection (LOD) and quantification (LOQ). unesp.brnih.gov

Developed methods demonstrate excellent performance across these parameters. For example, one validated LC-MS method for the five main components reported an imprecision of less than 6.9% and an inaccuracy ranging from 99.6% to 109% for both within-day and between-day analyses. nih.govresearchgate.netuzh.ch Another LC-MS/MS method for quantifying total teicoplanin in human plasma was validated according to U.S. Food and Drug Administration (FDA) guidance, showing linearity across a concentration range of 1.56–100 mg/L. nih.govidcmjournal.org

Table 2: Validation Parameters of a Developed LC-MS/MS Method for Teicoplanin Quantification nih.govidcmjournal.org
ParameterFinding
Linearity Range1.56–100 mg/L
Lower Limit of Detection (LOD)0.33 mg/L
Lower Limit of Quantification (LOQ)1.00 mg/L
Precision (Intra-day & Inter-day)Within acceptable limits
AccuracyWithin acceptable limits
Recovery Rate>93% researchgate.net

These validated, high-throughput, and robust methods are suitable for research applications and can be implemented in clinical laboratories for therapeutic drug monitoring. oup.comnih.gov The total run time for these analyses is often short, typically around 5.5 minutes per sample. oup.comnih.gov

Besides TFC, other sample preparation methods are also employed, such as solid-phase extraction (SPE), which is effective for cleaning and concentrating analytes from environmental water samples. frontiersin.orgfrontiersin.org Simpler methods like protein precipitation with organic solvents such as acetonitrile (B52724) are also utilized, particularly when high throughput is a priority. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Binding Studies

Spectroscopic methods are indispensable for the fundamental structural analysis of teicoplanin and its analogues. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about molecular structure, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for elucidating the detailed chemical structure of complex molecules like teicoplanin. It provides information on the chemical environment of hydrogen atoms within the molecule, allowing for the determination of its structural framework.

In a key study investigating the metabolism of teicoplanin in humans, ¹H NMR spectroscopy was instrumental in determining the structures of two isolated metabolites. nih.gov The analysis, based on well-established correlations in the field, revealed that these metabolites were new teicoplanin-like molecules. nih.gov The transformation was identified as a hydroxylation of the C-10 linear fatty acid side chain of the Teicoplanin A2-3 component, occurring at the omega-1 and omega-2 positions. nih.gov This specific application highlights the power of NMR in identifying subtle structural modifications that differentiate metabolites from their parent compounds.

Mass spectrometry is a cornerstone technique for analyzing glycopeptide antibiotics. creative-proteomics.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that was developed for the analysis of non-volatile and thermally labile biomolecules. wikipedia.orgtaylorfrancis.com In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon), which causes the desorption and ionization of intact sample molecules. wikipedia.org

This technique has been successfully applied to a range of glycopeptide antibiotics, providing crucial information on molecular weight and carbohydrate composition from the resulting fragment ions. nih.gov In the structural determination of teicoplanin metabolites, FAB-MS was used alongside ¹H NMR. nih.gov It confirmed the identity of the metabolites as new teicoplanin-like molecules bearing 8-hydroxydecanoic and 9-hydroxydecanoic acyl moieties, corroborating the NMR findings. nih.gov The ability of FAB-MS to yield intense molecular ions for large molecules makes it highly suitable for the characterization of the high molecular weight compounds within the teicoplanin family. nih.govscbt.com

Hydrodynamic and Biophysical Methods

Hydrodynamic and biophysical techniques are instrumental in characterizing the behavior of Teicoplanin A2-5 in solution, particularly its propensity for self-association and aggregation.

Analytical Ultracentrifugation (AUC) has been a key technique in investigating the self-association properties of the Teicoplanin A2 complex. Studies using sedimentation velocity and sedimentation equilibrium have revealed that Teicoplanin A2 undergoes a concentration-dependent self-association in aqueous solutions. nih.govshu.ac.uk

In a phosphate (B84403) chloride buffer at pH 6.8, Teicoplanin A2 was observed to self-associate, forming larger oligomeric species. nih.govshu.ac.uk At concentrations above 1 mg/mL, this self-association plateaus, resulting in a species with a molar mass of approximately 35,400 ± 1000 g/mol . nih.govshu.ac.uk This corresponds to an assembly of roughly 19 ± 1 teicoplanin monomers. nih.govshu.ac.uk The sedimentation coefficient (s₂₀,w) for this 19-mer assembly is approximately 4.65 S. nih.govshu.ac.uk In contrast, the predicted sedimentation coefficient for a spheroidal unimer is around 0.7 S. researchgate.net These studies indicate a significant tendency for Teicoplanin A2 components, including A2-5, to form large, globular macromolecular assemblies in solution.

Interactive Data Table: Sedimentation Properties of Teicoplanin A2

Concentration (mg/mL) Predominant Species Molar Mass ( g/mol ) Sedimentation Coefficient (s₂₀,w)
< 0.5 Monomer/Small Oligomers ~1880 (monomer) ~0.7 S (extrapolated unimer)

Dynamic Light Scattering (DLS) studies have corroborated the findings from analytical ultracentrifugation, providing further insights into the formation of Teicoplanin A2 aggregates. DLS measures the hydrodynamic radius (Rh) of particles in solution and is highly sensitive to the presence of larger aggregates.

DLS measurements of Teicoplanin A2 have demonstrated a clear concentration-dependent increase in particle size. researchgate.net At a high concentration of 12.5 mg/mL, a particle size distribution with a hydrodynamic radius of approximately 3.2 nm is observed, which is consistent with the 19-mer aggregate identified by AUC. researchgate.net As the concentration is lowered, the size distribution shifts to smaller values, indicating the disassembly of these aggregates towards the monomeric or smaller oligomeric forms. researchgate.net These DLS results reinforce the observation that Teicoplanin A2 components have a strong tendency to form aggregates in solution. nih.gov

Interactive Data Table: Hydrodynamic Radii of Teicoplanin A2 by DLS

Concentration (mg/mL) z-average Hydrodynamic Radius (nm)
12.5 ~3.2
1.25 Smaller distribution than 12.5 mg/mL

Impurity Profiling and Purity Assessment for Research-Grade Material

The purity of research-grade this compound is critical for accurate and reproducible scientific investigations. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and impurity profile of teicoplanin and its components.

Commercial suppliers of research-grade this compound typically state a purity of greater than 95% or 98% as determined by HPLC. scbt.combiomol.com The European Pharmacopoeia outlines methods for the analysis of teicoplanin, which includes limits for related impurities. scribd.com For the Teicoplanin A2 group, the total content should be not less than 80.0%. nihs.go.jp

More advanced methods, such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), have been developed for the detailed structural elucidation of teicoplanin and its related impurities. researchgate.netnih.gov One study successfully identified 42 different species in a teicoplanin sample, all of which were found to have a teicoplanin-like structure and could be classified as closely related impurities. nih.gov Such methods are invaluable for creating a comprehensive impurity profile of research-grade this compound, ensuring that observed activities are attributable to the main compound and not to the presence of structurally similar impurities. The main impurities in teicoplanin are generally categorized as other Teicoplanin A2 components, the Teicoplanin A3 group (hydrolysis products), and other minor related substances.

Interactive Data Table: Purity and Impurity Information for Teicoplanin

Compound/Group Typical Purity/Limit Analytical Method
Research-Grade this compound >95% or >98% HPLC
Teicoplanin A2 Group (in complex) ≥ 80.0% HPLC
Teicoplanin A3 Group (in complex) ≤ 15.0% HPLC

Pharmacokinetic and Metabolic Studies Preclinical/molecular Level

Metabolic Fate and Metabolite Identification

The metabolic transformation of teicoplanin is a minor elimination pathway, with studies showing that only about 5% of the drug undergoes metabolism. asm.orgnih.govresearchgate.net The primary route of elimination is renal excretion of the unchanged drug. asm.orgnih.govresearchgate.net

Despite the low rate of metabolism, specific metabolites have been isolated and identified in human studies. asm.orgnih.govresearchgate.net Following the administration of radiolabeled teicoplanin, two metabolites (designated metabolite 1 and metabolite 2), accounting for 2 to 3% of the total teicoplanin, were isolated. asm.orgnih.govnih.gov Structural analysis using fast atom bombardment mass spectroscopy and nuclear magnetic resonance spectroscopy identified these as new teicoplanin-like molecules. nih.govresearchgate.net These metabolites possess hydroxylated acyl moieties, specifically 8-hydroxydecanoic and 9-hydroxydecanoic acyl groups. asm.orgnih.govresearchgate.net

MetaboliteAcyl MoietyPosition of Hydroxylation
Metabolite 18-hydroxydecanoicomega-2 (ω-2)
Metabolite 29-hydroxydecanoicomega-1 (ω-1)

Data sourced from human metabolic studies. asm.orgnih.gov

Future Research Directions and Emerging Areas

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of Teicoplanin A2-5 is a complex process orchestrated by a series of specialized enzymes. The core structure is assembled by a nonribosomal peptide synthetase (NRPS) system, followed by modifications from other enzymes like cytochrome P450. researchgate.net Future research is increasingly focused on elucidating the finer details of these pathways and discovering novel enzymes that could be harnessed for biotechnological applications.

The central steps in the biosynthesis involve the action of four Nonribosomal Peptide Synthetase proteins (Tcp9-Tcp12) which contain seven modules. researchgate.net These modules are responsible for selecting and activating specific amino acid precursors to form the heptapeptide (B1575542) backbone. researchgate.net Following the linear peptide formation, four critical cross-links between aromatic side chains are introduced by cytochrome P450 enzymes (OxyA-C, E), leading to the formation of the teicoplanin aglycone. researchgate.net Final maturation steps include glycosylation and acylation. researchgate.net

Research in this area aims to identify and characterize previously unknown enzymes involved in post-synthesis modifications, such as the specific acyltransferases that attach the lipid side chain characteristic of the A2-5 component. Understanding these enzymatic steps at a molecular level could enable the chemoenzymatic synthesis of novel teicoplanin derivatives. By manipulating these biosynthetic pathways, for instance through genetic engineering of the producing organism, Actinoplanes teichomyceticus, it may be possible to generate new glycopeptide antibiotics with altered properties.

Table 1: Key Enzymatic Stages in Teicoplanin Biosynthesis

Biosynthetic Stage Enzyme Class Function
Peptide Backbone Synthesis Nonribosomal Peptide Synthetase (NRPS) Assembles the linear heptapeptide precursor. researchgate.net
Cyclization Cytochrome P450 (Oxy enzymes) Creates four cross-links to form the aglycone core. researchgate.net

Exploration of Unconventional Resistance Mechanisms

While resistance in pathogenic bacteria is a major clinical concern, the self-resistance mechanisms employed by the teicoplanin-producing organism, Actinoplanes teichomyceticus, present a fascinating area of research. This bacterium can tolerate high concentrations of its own antibiotic product. nih.gov Understanding these intrinsic defense systems could reveal novel resistance mechanisms that may emerge in clinical isolates.

The primary mechanism of self-resistance in A. teichomyceticus involves the expression of genes homologous to the van gene cluster. nih.govnih.gov These genes direct the synthesis of modified peptidoglycan precursors where the typical D-Ala-D-Ala terminus is replaced with D-Ala-D-Lactate. This change reduces the binding affinity of teicoplanin to its target, rendering the cell wall synthesis process less susceptible to inhibition. nih.gov Interestingly, the expression of these resistance genes appears to be independent of the primary activator for teicoplanin biosynthesis, Tei15*, but is dependent on another regulator, Tei2 (a VanR orthologue). nih.gov

Future investigations are aimed at understanding the regulation of these van-like operons and exploring whether other, as-yet-undiscovered, resistance mechanisms exist in A. teichomyceticus. This includes studying membrane transport systems that might actively efflux the antibiotic or enzymatic modifications that could inactivate the teicoplanin molecule itself. Insights gained from the producer's resistance strategies could provide a predictive framework for understanding and combating future resistance in pathogenic bacteria.

Rational Design of this compound Analogs with Enhanced Resistance-Breaking Properties

The challenge of antimicrobial resistance necessitates the development of new antibiotics that can overcome existing resistance mechanisms. nih.govnih.gov Rational design of this compound analogs is a promising strategy to create next-generation glycopeptides with improved activity against resistant strains, particularly those expressing VanA-type resistance.

The core principle of this approach is to modify the teicoplanin scaffold to enhance its binding to the altered D-Ala-D-Lac cell wall precursors found in resistant bacteria, or to introduce new mechanisms of action. nih.gov This involves a medicinal chemistry workflow where specific sites on the this compound molecule are chemically altered. For example, modifications to the glycan moieties or the peptide backbone can influence target affinity and antibacterial potency. Another avenue is the creation of hybrid molecules by covalently linking the teicoplanin pharmacophore to another antibiotic with a different molecular target. nih.gov

The goal is to develop analogs that not only show potent in vitro activity but also possess favorable pharmacological properties. nih.gov Computational modeling and molecular docking studies are integral to this process, allowing researchers to predict how structural changes will affect the interaction between the antibiotic analog and its bacterial target before undertaking complex chemical synthesis. mdpi.com The ultimate aim is to create compounds that require multiple, simultaneous mutations for resistance to develop, thereby increasing their clinical longevity. nih.gov

Table 2: Strategies for Rational Analog Design

Design Strategy Rationale Potential Outcome
Scaffold Modification Alter the chemical structure to improve binding to resistant targets (D-Ala-D-Lac). Overcome existing vancomycin (B549263)/teicoplanin resistance.
Hybrid Antibiotics Covalently link teicoplanin to a second antibiotic with a different mode of action. nih.gov Create a dual-targeting agent that is harder for bacteria to develop resistance against. nih.gov

Investigation of Synergistic Interactions with Other Antimicrobial Agents at a Molecular Level

Combining this compound with other classes of antibiotics can result in synergistic or additive effects, potentially expanding its spectrum of activity and overcoming resistance. nih.gov Research at the molecular level seeks to understand the precise mechanisms behind these interactions to optimize combination therapies for research applications.

Studies have demonstrated synergy between teicoplanin and β-lactam antibiotics, such as cefotaxime, against oxacillin-resistant Staphylococcus species. nih.gov The proposed mechanism is that the primary action of teicoplanin on cell wall synthesis may expose targets for the β-lactam or alter the cell's physiology in a way that enhances the partner drug's efficacy. Combinations of teicoplanin with fluoroquinolones like ofloxacin (B1677185) have also been explored, often resulting in additive or indifferent interactions. nih.gov Furthermore, synergy between teicoplanin and aminoglycosides like streptomycin (B1217042) has been observed against certain strains of Enterococcus faecalis. documentsdelivered.com

Future molecular investigations will employ techniques such as transcriptomics and proteomics to map the global cellular response to these antibiotic combinations. This can reveal the specific pathways that are perturbed and lead to a synergistic antibacterial effect. Understanding these interactions is crucial for designing effective combination strategies for in vitro studies against multidrug-resistant organisms.

Table 3: Observed Synergistic Interactions with Teicoplanin

Combination Agent Target Organism(s) Observed Effect Reference
Cefotaxime Oxacillin-resistant Staphylococcus spp. Synergy/Partial Synergy nih.gov
Ampicillin Vancomycin-resistant enterococci Synergy/Partial Synergy nih.gov
Streptomycin Enterococcus faecalis Synergy documentsdelivered.com

Advanced Delivery Systems for Targeted Research Applications (e.g., in vitro models)

Standard in vitro susceptibility testing may not fully capture the potential efficacy of this compound, especially at concentrations below the minimum inhibitory concentration (MIC). Advanced delivery systems are being developed to enhance the compound's effectiveness in research models by ensuring targeted delivery and controlled release. researchgate.net

One innovative approach involves encapsulating teicoplanin in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). researchgate.net These nanoparticles can be further functionalized with targeting ligands, like aptamers, that specifically bind to surface molecules on bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net This targeted delivery system has been shown to inhibit MRSA growth at sub-MIC levels of teicoplanin, a concentration at which the free drug is ineffective. researchgate.net Another strategy utilizes chitosan-coated solid lipid nanoparticles (SLNs) to achieve prolonged, sustained release of teicoplanin over several days in vitro. researchgate.net

These advanced delivery platforms offer significant advantages for in vitro research. They allow for the study of antibiotic effects under conditions that more closely mimic a therapeutic scenario, where sustained and targeted drug exposure is key. Future research in this area will likely explore multifunctional nanoparticles that not only deliver teicoplanin but may also carry a synergistic agent or a molecule to disrupt bacterial biofilms, providing powerful tools for investigating complex antibiotic-pathogen interactions in sophisticated in vitro models. nih.gov

Q & A

Q. What experimental approaches are recommended to study the mechanism of action of Teicoplanin A2-5 against bacterial cell wall synthesis?

this compound binds to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of cell wall precursors, inhibiting transglycosylation and transpeptidation. To investigate this mechanism:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to lipid II analogs .
  • Employ radiolabeled peptidoglycan precursors in bacterial membrane models to track inhibition of crosslinking reactions .
  • Combine cryo-electron microscopy to visualize structural disruptions in bacterial cell walls during exposure .

Q. How can researchers differentiate this compound from other Teicoplanin components in analytical workflows?

Teicoplanin is a mixture of structurally similar glycopeptides (A2-1 to A2-5 and minor RS variants). For differentiation:

  • Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized gradient elution to resolve side-chain variations (e.g., acyl groups) .
  • Validate methods with reference standards for each component and confirm identities via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) .
  • Note that A2-5 differs by a C10:0 fatty acid side chain, which impacts retention times in reverse-phase chromatography .

Advanced Research Questions

Q. What methodological challenges arise when quantifying unbound vs. total this compound in pharmacokinetic studies, and how are they addressed?

Unbound Teicoplanin (pharmacologically active) requires separation from protein-bound fractions in serum. Key steps include:

  • Ultrafiltration (30 kDa centrifugal filters) to isolate unbound drug, followed by UPLC-MS/MS quantification .
  • Cross-validate results with quantitative microsphere (QMS) immunoassays to ensure accuracy, especially in hyperproteinemic patient samples .
  • Address matrix effects by spiking calibration standards in pooled human serum and using stable isotope-labeled internal standards (e.g., Teicoplanin-d5) .

Q. How can researchers design experiments to investigate this compound resistance mechanisms in Gram-positive bacteria?

Resistance often involves altered cell wall precursors (e.g., D-Ala-D-Lac mutations) or biofilm formation. Experimental strategies:

  • Perform minimum inhibitory concentration (MIC) assays under varying pH and cation conditions to assess resistance stability .
  • Use RNA sequencing to identify upregulated genes (e.g., van operons) in resistant strains exposed to sublethal A2-5 doses .
  • Combine scanning electron microscopy (SEM) and crystal violet assays to evaluate biofilm disruption efficacy .

Q. What advanced techniques are required to elucidate the role of this compound in glycopeptide biosynthesis studies?

As a biosynthetic intermediate, A2-5 can be used to probe enzymatic pathways in Actinomycetes:

  • Apply isotope-guided feeding experiments with 13C^{13}\text{C}-labeled precursors to trace incorporation into the glycopeptide core .
  • Use gene knockout models (e.g., tepA or tepB deletions) to study the impact on acyltransferase activity and side-chain modification .
  • Analyze intermediates via LC-HRMS/MS coupled with molecular networking to map biosynthetic pathways .

Q. How should researchers address discrepancies in this compound activity data caused by structural heterogeneity?

Variability in reported MICs or binding affinities may stem from inconsistent component ratios in commercial preparations. Solutions include:

  • Quantitative NMR (qNMR) to standardize batch-specific compositions .
  • Bioassay-guided fractionation to isolate pure A2-5 and compare its activity against mixed Teicoplanin samples .
  • Collaborate with suppliers to obtain certified reference materials with documented component ratios .

Q. What strategies improve reproducibility in studies measuring this compound’s interaction with bacterial enzymes?

  • Use recombinant enzymes (e.g., penicillin-binding proteins) in in vitro assays to minimize variability from bacterial lysates .
  • Include positive controls (e.g., vancomycin) and validate results across multiple enzyme batches .
  • Document buffer conditions (e.g., Mg2+^{2+} concentration) that influence enzymatic activity and drug binding .

Methodological Validation and Best Practices

Q. Why is cross-validation critical when developing assays for this compound, and how is it implemented?

Cross-validation ensures consistency across platforms (e.g., MS vs. immunoassays). For example:

  • Compare UPLC-MS/MS data with QMS results using Bland-Altman analysis to assess bias and limits of agreement .
  • Validate in patient serum samples (n ≥ 40) to account for inter-individual variability in protein binding .
  • Adhere to ICH M10 guidelines for bioanalytical method validation, including precision (CV < 15%) and accuracy (85–115% recovery) .

Q. How can researchers mitigate matrix effects in spectroscopic quantification of this compound?

  • Employ solid-phase extraction (SPE) to remove serum interferents prior to analysis .
  • Use matrix-matched calibration curves and internal standards (e.g., Teicoplanin A3-1) to correct for ion suppression/enhancement .
  • Optimize mass spectrometry parameters (e.g., collision energy) to enhance selectivity for A2-5-specific fragment ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.